molecular formula C11H13ClN4O B7108184 N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine

N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine

Cat. No.: B7108184
M. Wt: 252.70 g/mol
InChI Key: GHTHCPVOIWLNKK-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3-chloro-4-methoxyphenyl group attached to a triazole ring, making it a unique and potentially bioactive molecule.

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c1-7-11(15-16-14-7)13-6-8-3-4-10(17-2)9(12)5-8/h3-5H,6H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTHCPVOIWLNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1NCC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Introduction of the 3-chloro-4-methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

    Final Product Isolation: The final product is isolated through crystallization or chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-1H-triazol-4-amine: Similar structure but with a different position of the nitrogen atom in the triazole ring.

    N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-imidazol-4-amine: Contains an imidazole ring instead of a triazole ring.

    N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-pyrazol-4-amine: Contains a pyrazole ring instead of a triazole ring.

Uniqueness

N-[(3-chloro-4-methoxyphenyl)methyl]-5-methyl-2H-triazol-4-amine is unique due to its specific triazole ring structure and the presence of the 3-chloro-4-methoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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